molecular formula C16H20N2O4 B6704211 N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-3-methyl-1,2-oxazole-5-carboxamide

N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B6704211
M. Wt: 304.34 g/mol
InChI Key: WSFQQNIJRKNMPA-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-3-methyl-1,2-oxazole-5-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring, an ethoxyphenyl group, and a methoxyethyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-4-21-13-7-5-12(6-8-13)14(10-20-3)17-16(19)15-9-11(2)18-22-15/h5-9,14H,4,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFQQNIJRKNMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(COC)NC(=O)C2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using a methoxyethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an appropriate solvent.

    Reduction: Sodium borohydride in a suitable solvent.

    Substitution: Various halides and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe for studying specific biological pathways and interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in a biological setting, the compound may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl) azetidin-2-ones: These compounds share the ethoxyphenyl group and have similar synthetic routes and reactivity.

    N-(4-ethoxyphenyl)ethyl-2-(2-methylphenyl)acetamide: This compound also contains the ethoxyphenyl group and can undergo similar chemical reactions.

Uniqueness

N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness can be leveraged in various scientific research applications to explore new chemical and biological phenomena.

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